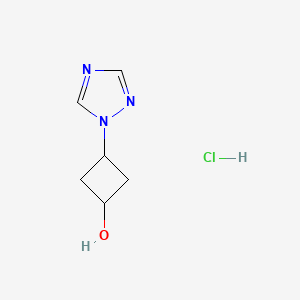

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride

Description

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol hydrochloride is a heterocyclic compound featuring a cyclobutanol backbone substituted with a 1,2,4-triazole moiety and a hydrochloride counterion. The cyclobutanol ring introduces steric constraints that may influence binding affinity and metabolic stability compared to other cyclic systems.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-yl)cyclobutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O.ClH/c10-6-1-5(2-6)9-4-7-3-8-9;/h3-6,10H,1-2H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSMLYVENGRFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1O)N2C=NC=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with 1,2,4-triazole in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: 3-(1,2,4-Triazol-1-yl)cyclobutanone.

Reduction: Reduced triazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol hydrochloride and its analogs:

Key Structural and Functional Insights

Core Ring Systems: Cyclobutanol (target compound): The strained four-membered ring may enhance binding specificity in enzyme pockets but reduce metabolic stability compared to six-membered piperidine .

Substituent Effects: Hydroxyl vs. Triazole Position: 1,2,4-Triazol-1-yl (target) vs. 1,2,4-triazol-3-yl () alters electronic properties and hydrogen-bonding capacity, impacting interactions with biological targets .

Salt Forms: Hydrochloride (1:1): The target compound’s mono-hydrochloride salt balances solubility and crystallinity. Dihydrochloride (): Higher chloride content improves aqueous solubility, critical for intravenous formulations .

Biological Activity: Triazole-containing compounds (e.g., β-(1,2,4-triazol-1-yl)-L-alanine in ) are metabolites of fungicides, suggesting the target compound may have agrochemical relevance .

Biological Activity

3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is a chemical compound notable for its diverse biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has the molecular formula , characterized by the presence of a triazole ring attached to a cyclobutane structure. This unique configuration influences its reactivity and interaction with biological targets.

The biological activity of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors. The triazole moiety can form hydrogen bonds, which may inhibit enzyme activity or modulate receptor functions. This mechanism is crucial for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Triazole derivatives are known to disrupt fungal cell membrane synthesis by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for ergosterol production .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through cell cycle arrest mechanisms .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activities of 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride and related triazole compounds:

Case Study 1: Antifungal Activity

In a study examining the antifungal properties of various triazole derivatives, 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol;hydrochloride demonstrated potent activity against Candida albicans, showing a minimum inhibitory concentration (MIC) significantly lower than that of traditional antifungal agents like fluconazole .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The results indicated that it could effectively inhibit cell proliferation and induce apoptosis in MCF-7 breast cancer cells through mechanisms involving cell cycle arrest at the G2/M checkpoint .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(1,2,4-Triazol-1-yl)cyclobutan-1-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or substitution reactions. For example, the triazole moiety can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargylcyclobutanol precursors. Hydrochloride salt formation is achieved by treating the free base with HCl in polar solvents like ethanol or water under reflux. Optimization includes adjusting stoichiometry (e.g., HCl equivalents), temperature (60–80°C), and solvent polarity to enhance crystallinity. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate high-purity product .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, particularly its stereochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

- ¹H/¹³C NMR : Assign peaks for cyclobutanol protons (δ 3.5–4.5 ppm) and triazole protons (δ 8.2–8.5 ppm).

- 2D NMR (COSY, HSQC) : Resolves coupling between cyclobutanol hydroxyl and adjacent protons.

- X-ray Crystallography : Determines absolute stereochemistry of the cyclobutane ring and triazole orientation. Computational methods (DFT) can predict stable conformers, validated against experimental data .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen for antifungal, anticancer, or enzyme-inhibitory activity:

- Antiproliferative Assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations.

- Antifungal Testing : Disk diffusion or microbroth dilution against Candida albicans or Aspergillus species.

- Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, leveraging the triazole’s metal-binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data caused by impurities or stereochemical variability?

- Methodological Answer :

- HPLC-PDA/MS Purity Analysis : Use reverse-phase C18 columns (ACN/water + 0.1% TFA) to detect impurities (<0.5% threshold).

- Chiral Chromatography : Separate enantiomers using chiral stationary phases (e.g., amylose-based) to assess stereochemical impact on activity.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity differences between stereoisomers and target proteins .

Q. What computational approaches predict the compound’s binding modes with biological targets, such as HDACs or fungal lanosterol demethylase?

- Methodological Answer :

- Molecular Docking (AutoDock Vina, Glide) : Dock the compound into crystal structures of target proteins (e.g., PDB: 4LXJ for HDACs). Focus on triazole interactions with Zn²⁺ or heme iron.

- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-protein complexes (100 ns) to assess stability of hydrogen bonds between the cyclobutanol hydroxyl and active-site residues.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences for analogs with substituent variations .

Q. What protocols assess the compound’s stability under physiological conditions for formulation studies?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine melting points and decomposition profiles.

- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation kinetics .

Q. How can researchers leverage structure-activity relationship (SAR) studies to enhance potency or reduce toxicity?

- Methodological Answer :

- Analog Synthesis : Modify the cyclobutanol ring (e.g., methyl or amino substituents) or triazole substituents (e.g., halogens, aryl groups).

- In vitro Toxicity Screening : Use hemolysis assays (RBC lysis) and hepatotoxicity models (HepG2 cells).

- Pharmacophore Modeling (MOE, Schrödinger) : Identify critical functional groups (e.g., triazole N3, cyclobutanol OH) for target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.